molecular formula C4H4N6O6 B187610 Dinitroglycoluril CAS No. 55510-04-8

Dinitroglycoluril

Cat. No.: B187610
CAS No.: 55510-04-8
M. Wt: 232.11 g/mol
InChI Key: YZTLXSKKFIMAKY-UHFFFAOYSA-N
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Description

Dinitroglycoluril, also known as 1,4-dinitroglycoluril, is a high explosive chemical compound with the molecular formula C₄H₄N₆O₆. It is of growing interest due to its stability and ability to mix with oxygen-positive explosives to form composites. This compound is also a precursor to tetranitroglycoluril, another powerful explosive .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinitroglycoluril can be synthesized by nitrating glycoluril with concentrated nitric acid. The reaction proceeds as follows: [ \text{C₄H₆N₄O₂} + 2 \text{HNO₃} \rightarrow \text{C₄H₄N₆O₆} + 2 \text{H₂O} ] This reaction involves the addition of two nitro groups to the glycoluril molecule .

Industrial Production Methods: Industrial production of this compound typically involves the same nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve recrystallization from nitric acid or nitration of glycoluril in a mixed acid of nitric acid and sulfuric acid .

Chemical Reactions Analysis

Types of Reactions: Dinitroglycoluril undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Concentrated nitric acid is commonly used.

    Decomposition: Heating in an inert atmosphere.

Major Products:

Scientific Research Applications

Dinitroglycoluril has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dinitroglycoluril involves the release of a large amount of energy upon decomposition. The compound’s nitrate groups are highly energetic, and their decomposition releases nitrogen gas and other byproducts, leading to a rapid expansion and explosive effect .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its balance of stability and explosive power. It is less sensitive than some other high explosives, making it safer to handle and use in various applications .

Properties

IUPAC Name

3,6-dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione
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InChI

InChI=1S/C4H4N6O6/c11-3-5-1-2(8(3)10(15)16)6-4(12)7(1)9(13)14/h1-2H,(H,5,11)(H,6,12)
Source PubChem
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InChI Key

YZTLXSKKFIMAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(NC(=O)N1[N+](=O)[O-])N(C(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4N6O6
Record name DINITROGLYCOLURIL DINGU
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DSSTOX Substance ID

DTXSID70970862
Record name 1,4-Dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-diol
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Molecular Weight

232.11 g/mol
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Physical Description

Dinitroglycoluril dingu appears as a solid or liquid substance. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Solid or liquid; [CAMEO]
Record name DINITROGLYCOLURIL DINGU
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CAS No.

55510-04-8
Record name DINITROGLYCOLURIL DINGU
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Record name Tetrahydro-1,4-dinitroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Record name 1,4-Dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-diol
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Record name Tetrahydro-1,4-dinitroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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